molecular formula C10H10N4O2 B1393687 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole CAS No. 1276538-19-2

4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Cat. No. B1393687
M. Wt: 218.21 g/mol
InChI Key: NSFJULHTFQSZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, also known as ENPT, is a synthetic compound with a wide range of applications in the scientific research field. It is a triazole derivative that is used in a variety of different laboratory experiments, including those involving the synthesis of various compounds, the study of the mechanism of action of drugs, and the study of the biochemical and physiological effects of drugs.

Scientific Research Applications

1. Separation and Preconcentration of Ultra-Trace Gold

  • Method of Application : The method involves dispersive liquid–liquid microextraction, followed by flame atomic absorption spectrometry. The compound acts as a chelating agent. A mixture of ethanol (dispersive solvent) and carbon tetrachloride (extraction solvent) was used. Parameters affecting the extraction procedure were optimized, including the type and volume of the extracting and dispersive solvents, HNO3 concentration, the chelating agent amount, volume of sample, and foreign ions .
  • Results : After optimizing the instrumental and experimental parameters, a detection limit of 1.5 µg L−1, a preconcentration factor of 50, and a linear dynamic range of 10.0–400.0 µg L−1 were achieved. The relative standard deviation obtained was 2.1% at 50 µg L−1 for gold ions .

2. Biological Potential of Indole Derivatives

  • Application Summary : Indole derivatives, which include compounds similar to “4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Method of Application : The specific methods of application or experimental procedures vary depending on the specific biological activity being targeted. Generally, these involve synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

4-ethyl-1-(4-nitrophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-8-7-13(12-11-8)9-3-5-10(6-4-9)14(15)16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFJULHTFQSZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Singh, G Khanna, B Nand, JM Khurana - Monatshefte für Chemie …, 2016 - Springer
Efficient and environmentally benign procedures have been reported for the synthesis of 1,4-disubstituted 1,2,3-triazoles by reaction of aryl azides with aldehydes in task-specific basic …
Number of citations: 3 link.springer.com
A Kolarovic, M Schnürch… - The Journal of Organic …, 2011 - ACS Publications
A tandem catalysis protocol based on decarboxylative coupling of alkynoic acids and 1,3-dipolar cycloaddition of azides enables a highly efficient synthesis of a variety of functionalized …
Number of citations: 133 pubs.acs.org

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